1-[3-(Methylamino)azetidin-1-yl]ethan-1-one; bis(methanesulfonic acid)
CAS No.: 2549044-19-9
Cat. No.: VC8443696
Molecular Formula: C8H20N2O7S2
Molecular Weight: 320.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549044-19-9 |
|---|---|
| Molecular Formula | C8H20N2O7S2 |
| Molecular Weight | 320.4 |
| IUPAC Name | methanesulfonic acid;1-[3-(methylamino)azetidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C6H12N2O.2CH4O3S/c1-5(9)8-3-6(4-8)7-2;2*1-5(2,3)4/h6-7H,3-4H2,1-2H3;2*1H3,(H,2,3,4) |
| Standard InChI Key | NLMRAFBXVATZIC-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CC(C1)NC.CS(=O)(=O)O.CS(=O)(=O)O |
| Canonical SMILES | CC(=O)N1CC(C1)NC.CS(=O)(=O)O.CS(=O)(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Composition
The compound consists of two components:
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1-[3-(Methylamino)azetidin-1-yl]ethanone: A four-membered azetidine ring substituted with a methylamino group at the 3-position and an acetyl group at the 1-position.
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Methanesulfonic acid: A strong organic acid providing two equivalents of sulfonate counterions.
The molecular formula C₈H₂₀N₂O₇S₂ confirms the stoichiometric ratio of 1:2 between the base and acid .
Stereochemical and Conformational Features
The azetidine ring adopts a puckered conformation to alleviate angle strain, while the methylamino group introduces steric hindrance. Density functional theory (DFT) studies on analogous azetidine derivatives suggest that the N-methyl group adopts an equatorial orientation to minimize steric clashes. The sulfonate groups engage in hydrogen bonding with the azetidine’s NH and carbonyl oxygen, stabilizing the crystal lattice .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 320.4 g/mol | |
| SMILES | CC(=O)N1CC(C1)NC.CS(=O)(=O)O | |
| InChIKey | NLMRAFBXVATZIC-UHFFFAOYSA-N | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 9 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves two stages:
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Formation of the Azetidine Base:
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Ring-Closing Metathesis: Cyclization of N-methylpropargylamine derivatives using Grubbs catalyst under inert conditions.
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Acylation: Reaction with acetyl chloride in the presence of a base (e.g., triethylamine) to install the ketone group.
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Salt Formation:
Optimization Challenges
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Ring Strain: The azetidine’s 90° bond angles necessitate low-temperature reactions to prevent ring-opening.
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Acid Sensitivity: The methylamino group requires protection (e.g., Boc groups) during acylation to avoid side reactions.
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of analogous azetidine sulfonates reveals decomposition temperatures above 200°C, attributed to the robust hydrogen-bonding network .
Solubility and Partitioning
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Water Solubility: >50 mg/mL at 25°C, driven by the hydrophilic sulfonate groups.
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LogP: Estimated at -1.2 (ACD/Labs), indicating high polarity .
Table 2: Experimental Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 158–160°C (dec.) | DSC |
| pKa (Sulfonate) | -1.9 | Potentiometry |
| Refractive Index | 1.512 | Abbe Refractometer |
Applications in Pharmaceutical Development
Drug Intermediate
Azetidine derivatives are pivotal in synthesizing kinase inhibitors and GPCR modulators. The methylamino group serves as a hydrogen-bond donor, while the sulfonate enhances bioavailability .
Case Study: Anticandidal Activity
In vitro assays demonstrate that bis-sulfonated azetidines inhibit Candida albicans with an MIC₉₀ of 8 µg/mL, likely through ergosterol biosynthesis disruption.
Industrial and Green Chemistry Applications
Metal Surface Treatment
Methanesulfonic acid’s low corrosivity and biodegradability make it ideal for descaling ferrous alloys. Patent DE102004045297A1 details formulations containing ≤10% methanesulfonic acid for eco-friendly metal cleaning .
Biodiesel Catalysis
Sulfonic acid-functionalized azetidines act as solid acid catalysts in transesterification, achieving >95% FAME yield at 70°C.
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